The compound (5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic molecule notable for its pharmacological properties. It is classified as a pyrazolopyrimidine derivative and is primarily recognized for its role as an inhibitor of the enzyme EchA6, which is significant in the biosynthesis of mycolic acids in mycobacteria. This inhibition can have implications in treating infections caused by mycobacteria, including tuberculosis.
The compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem. Its classification falls under the category of heterocyclic compounds, specifically those containing both pyrazole and pyrimidine rings. The structural complexity includes multiple functional groups such as carboxamide and trifluoromethyl groups, contributing to its biological activity.
The synthesis of (5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves several steps that may include:
The synthesis often employs organic solvents like dimethyl sulfoxide (DMSO) and requires controlled conditions to maintain the stability of reactive intermediates. Reagents such as polyethylene glycol (PEG) may also be used to facilitate reactions.
The molecular formula of this compound is , with a molecular weight of 472.5 g/mol. The structural representation can be described using several notations:
InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F
The primary reaction involving this compound is its interaction with the enzyme EchA6. This interaction leads to the inhibition of mycolic acid synthesis in mycobacteria.
The inhibition mechanism typically involves binding at the active site of EchA6, which prevents substrate access and subsequent enzymatic activity. The compound does not undergo significant oxidation or reduction under normal conditions.
The mechanism by which (5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves:
Data from studies indicate that this compound has potential therapeutic applications against resistant strains of mycobacteria due to its specific action on fatty acid biosynthesis pathways.
The compound exhibits a solid state at room temperature with specific melting points that may vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize this compound.
This compound has potential applications in medicinal chemistry as an antibacterial agent targeting mycobacterial infections. Its specificity towards EchA6 makes it a candidate for further development in drug discovery programs aimed at treating tuberculosis and other related diseases caused by mycobacteria.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2